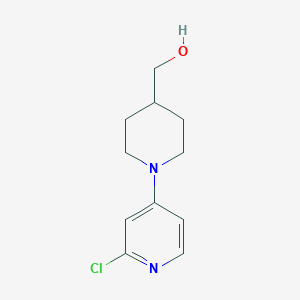

(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol

Descripción general

Descripción

“(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol” is a chemical compound that has drawn attention in scientific research due to its potential as a therapeutic agent. It is a member of pyridines and an organohalogen compound .

Synthesis Analysis

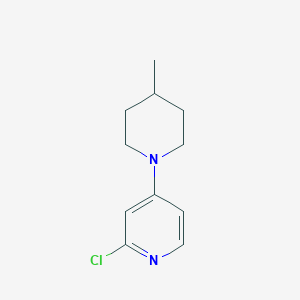

The synthesis of this compound involves the use of 4-chloropyridine and 4-Piperidinemethanol . The latter is a cyclic secondary amine, and its standard molar enthalpies of combustion, sublimation, and formation have been determined .Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring and a pyridine ring. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with a piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis

The compound is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . It selectively inhibits PCSK9 protein synthesis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.7 g/mol. It is a solid at room temperature . Its melting point is between 59-64 °C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Studies on compounds structurally related to “(1-(2-Chloropyridin-4-yl)piperidin-4-yl)methanol” have been focused on synthesis and characterization techniques. For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and similar compounds involves condensation reactions and is characterized by spectroscopic techniques and X-ray crystallography, confirming the structures through crystallographic data analysis (Benakaprasad et al., 2007; Girish et al., 2008). These studies contribute to understanding the structural details of piperidin-4-yl derivatives, including the chair conformation of the piperidine ring and the geometry around sulfur atoms.

Reactivity and Structural Studies

Research on the reactivity of chloropyridines with piperidine in methanol sheds light on their interactions and solvation effects, providing insights into their chemical behavior and potential applications in synthesis (Coppens et al., 2010). Additionally, studies on the crystal structure of related compounds reveal their molecular configurations, such as the chair conformation of the piperidine ring and the types of hydrogen bonds present, which are crucial for understanding their chemical properties and potential applications (Revathi et al., 2015).

Antimicrobial Activity

Some derivatives of 2-chloropyridine, when synthesized with various substituents, have been evaluated for their in vitro antimicrobial activity, showing variable and modest activity against bacterial and fungal strains (Patel et al., 2011). This suggests potential applications of such compounds in developing antimicrobial agents, although further research would be necessary to explore this for “this compound” specifically.

Safety and Hazards

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to exhibit a wide variety of biological activities . They are used in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

[1-(2-chloropyridin-4-yl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-11-7-10(1-4-13-11)14-5-2-9(8-15)3-6-14/h1,4,7,9,15H,2-3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXCEEZFECAIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

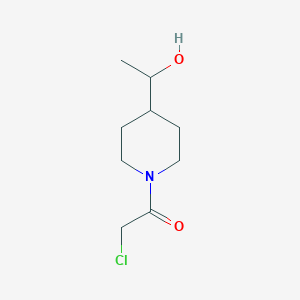

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474417.png)

![(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474418.png)

![(1S,2S)-2-[cyclobutyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1474435.png)

![(1S,2S)-2-[benzyl(ethyl)amino]cyclohexan-1-ol](/img/structure/B1474437.png)

![(1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474439.png)